N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide
Description
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is a complex organic compound that features a combination of benzyl, cyclopropyl, pyrazolyl, and piperazinyl groups
Properties
IUPAC Name |
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-16-13-19(22-21-16)24-11-9-23(10-12-24)15-20(26)25(18-7-8-18)14-17-5-3-2-4-6-17/h2-6,13,18H,7-12,14-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRZWMNOOKKJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)CC(=O)N(CC3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Synthesis of the piperazine derivative: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.
Acylation: The resulting piperazine derivative undergoes acylation with 2-bromoacetyl bromide to form the acetamide intermediate.
N-alkylation: Finally, the acetamide intermediate is subjected to N-alkylation with benzyl chloride and cyclopropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-cyclopropyl-2-[4-(1H-pyrazol-3-yl)piperazin-1-yl]acetamide: Lacks the methyl group on the pyrazole ring.
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide: Contains a piperidine ring instead of a piperazine ring.
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)morpholin-1-yl]acetamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is unique due to the presence of the methyl group on the pyrazole ring and the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
